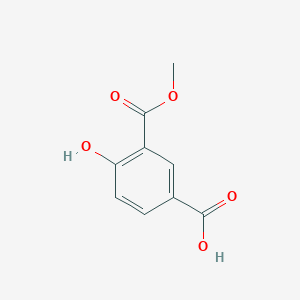

4-Hydroxy-3-(methoxycarbonyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYMWSYTIJMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern in 4-Hydroxy-3-(methoxycarbonyl)benzoic acid—a hydroxyl group at C4, a carboxylic acid at C1, and a methoxycarbonyl group at C3—hinges on the application of chemo- and regioselective reactions. These strategies are designed to activate or direct reactions to a specific functional group or position on the aromatic ring.

A primary challenge in synthesizing this molecule is differentiating between the two carboxylic acid groups of a potential precursor, 4-hydroxyisophthalic acid. Standard esterification procedures, such as the Fischer-Speier method using methanol (B129727) and a strong acid catalyst, would likely produce a statistical mixture of the desired 3-methyl monoester, the isomeric 1-methyl monoester, and the 1,3-dimethyl diester. iajpr.comgoogle.com

To achieve regioselectivity, specialized esterification techniques could be employed. One approach involves exploiting potential differences in steric hindrance or electronic properties between the two carboxylic acid groups. Alternatively, a protecting group strategy could be utilized where one carboxyl group is temporarily blocked, allowing for the selective esterification of the other.

Table 1: Comparison of Potential Esterification Strategies for 4-Hydroxyisophthalic Acid

| Method | Description | Expected Selectivity | Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | Reaction with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). | close Low | Produces a mixture of mono- and di-esters, requiring extensive purification. |

| Protecting Group Strategy | Selective protection of one carboxyl group, esterification of the other, followed by deprotection. | check High | Increases the number of synthetic steps, potentially lowering overall yield. |

| Enzymatic Esterification | Use of a lipase (B570770) enzyme as a catalyst, which can exhibit regioselectivity. | info Moderate to High | Requires screening for a suitable enzyme and optimization of reaction conditions. rsc.org |

Carboxylation reactions represent another synthetic avenue. For instance, the Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. Applying this to a precursor like methyl 3-hydroxybenzoate would be challenging due to the directing effects of the hydroxyl and ester groups, which could lead to carboxylation at multiple positions on the ring.

Introducing a hydroxyl group at a specific position on an aromatic ring that already contains other substituents is a common synthetic challenge. Direct hydroxylation of 3-(methoxycarbonyl)benzoic acid is generally not feasible as it lacks selectivity and can lead to over-oxidation. nih.gov

A more controlled approach involves multi-step sequences using classical electrophilic aromatic substitution reactions. A plausible, regioselective pathway could begin with a precursor where the substitution pattern can be reliably controlled. For example, a synthesis could be designed around the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine. The amine can then be converted into a hydroxyl group via a diazotization reaction followed by hydrolysis. The success of such a route depends critically on the directing effects of the substituents at each step to ensure the final product has the correct 1,3,4-substitution pattern.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsjournal.comwjpmr.com

Green synthesis strategies aim to minimize or eliminate the use of volatile and toxic organic solvents. Methodologies that could be adapted for the synthesis of this compound include:

Microwave-Assisted Organic Synthesis (MAOS): Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. chemmethod.comchemijournal.com This technique has been successfully used for esterification and other reactions. chemmethod.com

Solvent-Free Reactions: Performing reactions by grinding solid reactants together, sometimes with a catalytic agent, can eliminate the need for a solvent entirely. chemijournal.com

Catalytic Approaches: Replacing stoichiometric reagents with catalytic amounts of more environmentally friendly alternatives is a core principle of green chemistry. For esterification steps, solid acid catalysts or enzymes like lipases can be used in place of corrosive mineral acids, simplifying workup and reducing waste. rsc.orgunibo.it

Furthermore, the selection of reaction media is crucial. Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as ethyl acetate, or even water, is a key consideration in sustainable synthesis. unibo.it

Table 2: Green Chemistry Principles Applied to Synthesis

| Principle | Conventional Approach | Green Alternative | Reference |

|---|---|---|---|

| Starting Materials | Petroleum-derived chemicals | Renewable feedstocks (e.g., L-tyrosine for precursors) | nih.gov |

| Solvents | Chlorinated solvents (DCM), DMF | Ethyl acetate, water, supercritical CO₂, or solvent-free | ijpsjournal.comunibo.it |

| Catalysis | Stoichiometric strong acids (H₂SO₄) | Heterogeneous catalysts, biocatalysts (enzymes) | rsc.org |

| Energy Input | Conventional heating (reflux) for extended periods | Microwave irradiation to reduce reaction time | chemijournal.com |

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield of the desired product is a critical aspect of any synthetic process. This is achieved through systematic optimization of various reaction parameters, including temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. beilstein-journals.org

Methodologies like Design of Experiments (DoE) can be used to efficiently screen multiple parameters and their interactions. researchgate.net For instance, in an esterification reaction, factorial design experiments can be employed to study the effects of temperature, time, and catalyst loading on the conversion rate and final yield. rsc.org

The following table, adapted from a study on a related amidation reaction, illustrates how reaction parameters are systematically varied to identify the optimal conditions for product formation. A similar approach would be essential to develop a high-yield synthesis for this compound.

Table 3: Illustrative Example of Reaction Optimization

| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CDMT | Dichloromethane | 25 | 52 |

| 2 | DMCT | Dichloromethane | 25 | 43 |

| 3 | TCT | Dichloromethane | 25 | 95 |

| 4 | TCT | Tetrahydrofuran | 25 | 89 |

| 5 | TCT | Acetonitrile (B52724) | 25 | 91 |

| 6 | TCT | Dichloromethane | 0 | 78 |

*Data adapted from a model reaction to illustrate the optimization process.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9v0MNwbOuYos3GSlm54UjO9rnzHDc0cwkD29KHrpPQk_T7xzLxA1S3KhfqBykiLLfFSDK6Vv6wnMZSUKqou1H5IdNQpDj4VHayAtPGS0c9PQzFnTDA02LNbaqMr8KzVpof-R9HYwLuGe1EsHHQSW63xoCSyDWKmiPaaCg_RvZF8F3vfMAMVCUFVIUTcWtaOZPvg%3D%3D)] Reagents: CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), DMCT (2,4-dichloro-6-methoxy-1,3,5-triazine), TCT (2,4,6-trichloro-1,3,5-triazine).By carefully selecting chemo- and regioselective strategies, incorporating green chemistry principles, and systematically optimizing reaction conditions, efficient and sustainable synthetic routes to this compound can be developed.

Temperature, Pressure, and Stoichiometric Control

The synthesis of this compound, primarily through variations of the Kolbe-Schmitt reaction, is highly sensitive to temperature, pressure, and the molar ratios of reactants. This reaction typically involves the carboxylation of a potassium phenate derivative with carbon dioxide (CO2).

Elevated temperatures and pressures are characteristic of these synthesis routes. Research shows that heating the potassium salt of p-hydroxybenzoic acid under high-pressure carbon dioxide can yield 4-hydroxyisophthalic acid. google.com The reaction temperature is a critical parameter, with effective ranges cited between 200°C and 350°C. google.comgoogle.com One specific method involves passing a stream of CO2 over a dry mass of potassium p-hydroxybenzoate for six hours at a temperature of 200-210°C. google.com Another variation employs even more rigorous conditions, subjecting dipotassium (B57713) salicylate (B1505791) to a carbon dioxide pressure of 1500 p.s.i.g. at 350°C for 6 hours. google.com While many industrial Kolbe-Schmitt reactions require temperatures around 200°C and pressures of several hundred to several thousand kPa, the use of aprotic polar solvents presents an alternative that may allow for milder conditions, potentially reducing the temperature to a range of 20-100°C at normal pressure. google.com

Stoichiometric control is essential for maximizing the yield of the desired product. The process can be optimized by adjusting the ratio of the starting salt to a basic material. The addition of a basic substance, such as potassium carbonate, to the reaction involving the dipotassium salt of the starting acid has been shown to increase the theoretical yield. google.com

Table 1: Synthesis Parameters for 4-Hydroxyisophthalic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Starting Material | Potassium p-hydroxybenzoate | Dipotassium salicylate |

| Temperature | 200-210 °C google.com | 350 °C google.com |

| Pressure | Atmospheric (CO2 stream) google.com | 1500 p.s.i.g. CO2 google.com |

| Duration | 6 hours google.com | 6 hours google.com |

| Stoichiometry Note | N/A | Addition of potassium carbonate improves yield google.com |

Purification Techniques for High Purity this compound

Achieving high purity for this compound necessitates a sequence of purification steps, often combining chemical extraction with crystallization. The crude product from synthesis typically contains unreacted starting materials and by-products such as the dimethyl ester of 4-hydroxyisophthalic acid.

A highly effective method for separating the desired 3-monomethyl ester from the dimethyl ester by-product involves differential solubility in a basic solution. google.comrsc.org The crude mixture is treated with an aqueous sodium bicarbonate solution (e.g., 5% NaHCO3). google.com The acidic nature of the free carboxylic acid group on the target molecule allows it to be deprotonated by the weak base, forming a soluble sodium salt. In contrast, the dimethyl ester, lacking an acidic proton, remains undissolved and can be removed by filtration. google.com

Following the removal of the insoluble by-product, the filtrate containing the dissolved salt of this compound is acidified. The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate, causing the purified product to precipitate out of the solution. google.com

The final step to achieve high purity is recrystallization. This process involves dissolving the precipitated solid in a suitable solvent system and allowing crystals to slowly reform, leaving impurities behind in the solution. illinois.edu For this compound, a solvent mixture of dioxane and water has been shown to be effective, yielding the product as needles with a distinct melting point of 258-260°C. google.com Another common solvent for recrystallization of the parent acid is aqueous methanol. rsc.org Additional purification steps can include decolorization using activated carbon to remove colored impurities. google.com

Table 2: Purification Protocol for this compound

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Selective Extraction | Treat crude product with 5% aqueous sodium bicarbonate solution. | Dissolves the target mono-ester while leaving the dimethyl ester by-product as an insoluble solid. | google.com |

| 2. Filtration | Filter the mixture to remove the solid dimethyl ester. | Separates the desired product (in solution) from the main by-product. | google.com |

| 3. Precipitation | Acidify the filtrate with concentrated hydrochloric acid. | Precipitates the purified this compound from the solution. | google.com |

| 4. Recrystallization | Dissolve the precipitate in a hot dioxane-water mixture and allow to cool. | Further purifies the compound, leading to a crystalline product with a sharp melting point (258-260°C). | google.com |

Mechanistic Investigations of Reactions Involving 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid

Reaction Kinetics and Thermodynamics of Functional Group Transformations

The reactivity of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid is dictated by its three functional groups: a phenolic hydroxyl group, a methyl ester, and a carboxylic acid. Understanding the kinetics and thermodynamics of reactions at these sites is fundamental to controlling reaction outcomes.

Ester Hydrolysis and Transesterification Mechanisms

The ester group in this compound is susceptible to hydrolysis and transesterification reactions, typically proceeding through nucleophilic acyl substitution.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be catalyzed by either acid or base.

Under basic conditions, the reaction follows a saponification mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate. The final step involves protonation of the carboxylate to give the carboxylic acid. The alkaline hydrolysis of related methyl p-hydroxybenzoate has been found to be very slow, a phenomenon attributed to the resonance stability of the ester. libretexts.org In contrast, methyl p-methoxybenzoate exhibits a significantly higher rate of hydrolysis. libretexts.org

Kinetic studies on the alkaline hydrolysis of various methyl benzoates in aqueous dioxane have provided valuable insights into the factors influencing reaction rates. The rate constants for the hydrolysis of methyl p-methoxybenzoate, a compound structurally similar to methyl vanillate (B8668496), have been determined at different temperatures and solvent compositions.

| Solvent (Dioxane %) | Temperature (°C) | Rate Constant (k, x 10³ dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| 10 | 30 | 14.45 |

| 30 | 30 | 9.58 |

| 50 | 30 | 5.50 |

| 10 | 35 | 22.80 |

| 30 | 35 | 12.00 |

| 50 | 35 | 9.28 |

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of a catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Both acid and base catalysts can be employed. The choice of catalyst and reaction conditions can influence the equilibrium position and reaction rate. The thermodynamics of transesterification are crucial for determining the feasibility and yield of the reaction. For instance, the standard molar enthalpy of formation for crystalline methyl vanillate has been determined to be -(715.3 ± 2.1) kJ mol⁻¹.

Carboxylic Acid Derivatization Pathways

The carboxylic acid group of the hydrolyzed product can be converted into various derivatives, such as acid chlorides and amides, through nucleophilic acyl substitution.

Acid Chloride Formation: The conversion of the carboxylic acid to an acid chloride is a key step in the synthesis of other derivatives. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. libretexts.orgresearchgate.net The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org The chloride ion then acts as a nucleophile to displace the chlorosulfite group. libretexts.org

Amide Formation: Amides can be synthesized by reacting the acid chloride with an amine. This reaction is typically fast and irreversible. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents that activate the carboxyl group, facilitating nucleophilic attack by the amine.

Electrophilic and Nucleophilic Aromatic Substitution at the Phenolic Hydroxyl

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy (B1213986) groups. Conversely, the presence of electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are ortho, para-directing. The positions ortho and para to the hydroxyl group are activated for substitution by electrophiles. However, the existing substituents will sterically and electronically influence the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: While less common for this electron-rich system, nucleophilic aromatic substitution can occur if a good leaving group is present on the ring and the ring is sufficiently activated by strong electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Catalysis in Reactions of this compound

Catalysis plays a pivotal role in controlling the selectivity and efficiency of reactions involving this compound.

Homogeneous and Heterogeneous Catalytic Systems

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. For esterification and transesterification reactions, common homogeneous catalysts include mineral acids (like H₂SO₄) and bases (like NaOH or KOH). These catalysts are effective but can be difficult to separate from the reaction mixture.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of separation and reusability. Solid acid catalysts, such as ion-exchange resins, and solid base catalysts, like metal oxides, have been explored for esterification and transesterification reactions. For example, the transesterification of oils to biodiesel is often carried out using heterogeneous catalysts. jocpr.comresearchgate.net

Organocatalysis and Biocatalysis for Selective Conversions

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. While specific applications to this compound are not extensively documented, the principles of organocatalysis can be applied to achieve selective functional group transformations. For instance, organocatalysts can be designed to activate specific sites of the molecule for nucleophilic or electrophilic attack.

Biocatalysis: Enzymes offer high selectivity and mild reaction conditions for various transformations. Lipases are commonly used for the hydrolysis and transesterification of esters. The enzymatic kinetic resolution of racemic mixtures, including derivatives of similar aromatic compounds, has been successfully achieved using lipases. researchgate.net This approach can be valuable for the synthesis of enantiomerically pure derivatives of this compound.

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates

General mechanistic principles suggest that reactions involving substituted benzoic acids, such as electrophilic aromatic substitution, oxidation, or decarboxylation, would proceed through transient species like arenium ions (sigma complexes), radical cations, or other short-lived intermediates. The characterization of such species typically requires specialized techniques capable of detecting molecules with very short lifetimes.

For analogous compounds, researchers employ a variety of advanced spectroscopic and spectrometric methods to identify and characterize reaction intermediates:

Transient Absorption Spectroscopy: This technique, often using flash photolysis or pulse radiolysis to initiate a reaction, allows for the observation of short-lived species by measuring their absorption of light at specific wavelengths in the nanosecond or picosecond timescale. For similar phenolic compounds, this method could potentially identify phenoxy radicals or radical cations formed during oxidative reactions.

Stopped-Flow Spectroscopy: By rapidly mixing reactants, this method allows for the monitoring of reactions that are too fast for conventional techniques. UV-Vis, fluorescence, or circular dichroism detectors can be used to track the formation and decay of intermediates in the millisecond to second timescale.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is used for stable molecules, specialized techniques such as in-situ NMR or low-temperature NMR can sometimes be used to observe less stable intermediates, provided their lifetime is sufficiently long under the experimental conditions. This could provide structural information about intermediates.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize reaction intermediates by gently ionizing the molecules from the reaction mixture and analyzing their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its reaction intermediates. The following table provides a hypothetical representation of the type of data that would be generated from such studies, based on intermediates commonly observed for related phenolic and benzoic acid compounds.

Hypothetical Spectroscopic Data for Potential Intermediates

| Hypothetical Intermediate | Spectroscopic/Spectrometric Technique | Anticipated Key Feature | Interpretation |

| Arenium Ion (Sigma Complex) | Low-Temperature ¹H NMR | Appearance of signals in the aliphatic region (sp³-hybridized carbon). | Formation of a non-aromatic, positively charged intermediate during electrophilic substitution. |

| Phenoxy Radical | Transient Absorption Spectroscopy | Strong absorption band in the visible region (e.g., 400-500 nm). | Formation of a radical species through the homolytic cleavage of the phenolic O-H bond. |

| Radical Cation | Electron Paramagnetic Resonance (EPR) Spectroscopy | A specific g-factor and hyperfine coupling constants. | Unpaired electron delocalized over the aromatic ring and substituent groups. |

| Acylium Ion | In-situ IR Spectroscopy | Characteristic C≡O stretching frequency at a high wavenumber (e.g., >2200 cm⁻¹). | Potential intermediate in certain decarboxylation or substitution reactions at the carboxyl group. |

This table is for illustrative purposes only and is based on general knowledge of reaction mechanisms for analogous compounds. No specific experimental data for the reaction intermediates of this compound has been found in the reviewed literature.

Further research employing advanced spectroscopic techniques would be necessary to isolate, identify, and characterize the specific reaction intermediates involved in reactions of this compound and to generate concrete data.

Advanced Spectroscopic and Crystallographic Characterization of 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer primary insights into the molecular structure. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the hydroxyl and carboxylic acid protons, and the methyl protons of the ester group. The chemical shifts of the three aromatic protons are influenced by the electronic effects of the hydroxyl, carboxylic acid, and methoxycarbonyl substituents. The proton ortho to the carboxylic acid group is expected to appear at the most downfield position due to the deshielding effect of the carbonyl group.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester functional groups are characteristically found at the low-field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 115 - 135 |

| OH | 9.0 - 12.0 | - |

| COOH | 11.0 - 13.0 | - |

| OCH₃ | ~3.9 | ~52 |

| C=O (acid) | - | 165 - 175 |

| C=O (ester) | - | 165 - 170 |

| Aromatic C-O | - | 155 - 162 |

| Other Aromatic C | - | 120 - 135 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Dynamic NMR Studies of Conformation and Exchange

Dynamic NMR (DNMR) studies can provide valuable information on the conformational flexibility and chemical exchange processes in this compound. One area of interest is the rotational barrier around the C-C single bond connecting the carboxylic acid and methoxycarbonyl groups to the aromatic ring. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals and eventually a time-averaged spectrum.

Furthermore, DNMR can be used to study the kinetics of proton exchange involving the hydroxyl and carboxylic acid protons. The rate of this exchange is often dependent on factors such as temperature, concentration, and the nature of the solvent. Variable temperature NMR experiments can, therefore, provide insights into the mechanisms and energetics of these dynamic processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for probing the functional groups and intermolecular interactions within this compound.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its various functional groups. The O-H stretching vibration of the carboxylic acid and phenolic hydroxyl groups typically appears as a broad band in the IR spectrum in the region of 3500-2500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and ester groups are expected to give rise to strong absorption bands in the IR spectrum, typically in the range of 1730-1680 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the carboxylic acid, ester, and phenol (B47542) groups will also have characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (acid/phenol) | Stretching | 3500 - 2500 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=O (acid) | Stretching | 1710 - 1680 |

| C=O (ester) | Stretching | 1730 - 1715 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1000 |

| O-H | Bending | 1440 - 1395 and 960 - 875 |

Hydrogen Bonding and Intermolecular Interaction Analysis

The presence of hydroxyl, carboxylic acid, and methoxycarbonyl groups in this compound allows for the formation of a complex network of intra- and intermolecular hydrogen bonds. These interactions significantly influence the vibrational spectra. For instance, the O-H and C=O stretching frequencies are sensitive to hydrogen bonding; stronger hydrogen bonds typically lead to a red shift (lower frequency) and broadening of the O-H stretching band, and a red shift of the C=O stretching band.

By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), it is possible to differentiate between intermolecular and intramolecular hydrogen bonds. In the solid state, extensive intermolecular hydrogen bonding is expected, leading to significant shifts in the vibrational frequencies. In a dilute solution, intermolecular interactions are minimized, and any remaining shifts can be attributed to intramolecular hydrogen bonding. Raman spectroscopy can also provide complementary information, as the selection rules for Raman scattering differ from those for IR absorption. mdpi.comias.ac.in

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to the molecular weight of the compound (196.04 g/mol ).

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A common fragmentation for benzoic acid derivatives is the loss of the hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). docbrown.info Another likely fragmentation is the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃) from the ester functionality. Decarboxylation, the loss of CO₂, is also a possible fragmentation pathway for benzoic acids. sci-hub.se

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 196 | [C₉H₈O₅]⁺˙ | (Molecular Ion) |

| 179 | [C₉H₇O₄]⁺ | •OH |

| 165 | [C₈H₅O₄]⁺ | •OCH₃ |

| 151 | [C₈H₇O₃]⁺ | •COOH |

| 137 | [C₇H₅O₃]⁺ | •COOCH₃ |

| 122 | [C₇H₆O₂]⁺˙ | CO₂ + CH₂O |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise measurement of the mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound. For this compound, the theoretical exact mass is calculated based on its molecular formula, C₉H₈O₅. calpaclab.comlookchem.com The experimentally determined mass from an HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈O₅ |

| Theoretical Exact Mass | 196.03717 u |

| Monoisotopic Mass | 196.03717335 u lookchem.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting fragment ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related aromatic carboxylic acids and methyl esters.

The fragmentation of the [M-H]⁻ precursor ion (m/z 195.0299) in negative ion mode would likely proceed through several key losses:

Decarboxylation: A primary fragmentation route for benzoic acid derivatives is the neutral loss of CO₂ (44.00 Da) from the carboxylate group, which would yield a highly stable phenoxide ion.

Loss of a Methyl Group: Fragmentation could occur at the ester, involving the loss of a methyl radical (•CH₃, 15.02 Da).

Loss of Methoxycarbonyl Group: The entire methoxycarbonyl group (•COOCH₃, 59.01 Da) could be lost as a radical.

Combined Losses: Sequential losses, such as the loss of CO₂ followed by the loss of the elements of formaldehyde (B43269) (CH₂O, 30.01 Da) from the methoxycarbonyl moiety, are also possible.

These pathways allow for the elucidation of the compound's core structure and the connectivity of its functional groups.

Table 2: Proposed Key Fragment Ions of this compound in Negative Ion Mode MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 195.0299 [M-H]⁻ | 151.0037 | CO₂ (44.0262) | [C₈H₇O₃]⁻ |

| 195.0299 [M-H]⁻ | 179.9986 | CH₄ (16.0313) | [C₈H₃O₅]⁻ |

| 195.0299 [M-H]⁻ | 136.0166 | •COOCH₃ (59.0133) | [C₇H₄O₃]⁻• |

Single-Crystal X-ray Diffraction Studies of this compound

A thorough review of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for the specific compound this compound. Therefore, a detailed analysis of its molecular structure, conformation, crystal packing, and intermolecular interactions based on this technique cannot be provided at this time.

Determination of Molecular Structure and Conformation

Data not available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Data not available.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP and basis sets such as 6-311G, are commonly employed to model the geometric and electronic properties of benzoic acid derivatives. actascientific.commdpi.comresearchgate.net These calculations yield optimized molecular geometries and a wealth of information about the molecule's electronic landscape.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular orbital (MO) theory helps in understanding the chemical reactivity and kinetic stability of a compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. actascientific.com

An electrostatic potential map (MEP) provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netwuxiapptec.com For 4-Hydroxy-3-(methoxycarbonyl)benzoic acid, the MEP would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl, hydroxyl, and methoxy (B1213986) groups, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would be localized around the acidic hydrogen atoms, particularly the hydroxyl and carboxylic acid protons, marking them as likely sites for nucleophilic attack.

Illustrative Quantum Chemical Descriptors

The following table contains representative values for a molecule of this class, as specific published data for this compound is not available.

| Parameter | Representative Value | Significance |

| EHOMO | -7.0 eV | Electron-donating ability |

| ELUMO | -2.0 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.0 eV | Chemical stability and reactivity |

| Chemical Potential (µ) | -4.5 eV | Tendency to exchange electrons |

| Hardness (η) | 2.5 eV | Resistance to change in electron configuration |

| Electrophilicity (ω) | 4.05 eV | Propensity to accept electrons |

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. actascientific.comresearchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. researchgate.net

Illustrative Predicted Vibrational Frequencies

The following table shows typical predicted wavenumbers for key functional groups. Specific assignments for this compound would require dedicated computational analysis.

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic Acid | ~3500 |

| ν(O-H) | Phenolic Hydroxyl | ~3400 |

| ν(C=O) | Carboxylic Acid | ~1720 |

| ν(C=O) | Ester (Methoxycarbonyl) | ~1700 |

| ν(C-O) | Ester / Carboxylic Acid | ~1250-1300 |

Density Functional Theory (DFT) for Reactivity Predictions

DFT is a widely used computational method to study the reactivity of molecules and to elucidate reaction mechanisms. It provides a good balance between accuracy and computational cost, making it suitable for analyzing complex chemical transformations involving molecules like substituted benzoic acids. nih.govresearchgate.net

Transition State Characterization for Reaction Mechanisms

A key aspect of studying reaction mechanisms is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. DFT calculations can be used to locate the geometry of a transition state and confirm its identity by vibrational frequency analysis (a true TS has exactly one imaginary frequency). researchgate.net For a molecule like this compound, a potential reaction for study could be its acid-catalyzed decarboxylation. DFT studies on similar hydroxy benzoic acids have shown that protonation of the carboxyl group significantly lowers the activation energy for the removal of CO₂. nih.gov

Energetic Profiles of Chemical Transformations

Illustrative Energetic Profile for a Hypothetical Reaction

The following table provides a representative energy profile for a generic transformation, as a specific, published reaction profile for this compound is unavailable.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +20.5 |

| Products | -5.0 |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in bulk, such as in solution or in a crystal lattice. biointerfaceresearch.com MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions like hydrogen bonding. nih.govnih.gov

For this compound, the carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. In a condensed phase, these groups would be expected to form strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. nih.gov MD simulations can be used to study the stability, geometry, and lifetime of these hydrogen bonds, which are critical in determining the compound's physical properties, such as its melting point and solubility. The simulations can also reveal how solvent molecules arrange around the solute and mediate interactions. mdpi.com

Potential Hydrogen Bonding Interactions

| H-Bond Donor | H-Bond Acceptor | Interaction Type |

| Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Dimer formation |

| Phenolic Hydroxyl (-OH) | Carboxylic Acid (C=O) | Intermolecular association |

| Carboxylic Acid (-COOH) | Phenolic Hydroxyl (-OH) | Intermolecular association |

| Phenolic Hydroxyl (-OH) | Ester (C=O) | Intermolecular association |

| Carboxylic Acid (-COOH) | Solvent (e.g., Water) | Solvation |

| Phenolic Hydroxyl (-OH) | Solvent (e.g., Water) | Solvation |

Solvent Effects on Molecular Conformation

The three-dimensional structure, or conformation, of a molecule like this compound is not static. It can be influenced by interactions with surrounding solvent molecules. Computational methods, such as MD simulations, allow researchers to model how the molecule behaves in different chemical environments, from nonpolar to polar solvents. ucl.ac.uknih.gov

The key to understanding these effects lies in the interplay between the solute (this compound) and the solvent molecules. Solvents can be broadly categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors. ucl.ac.ukacs.org Studies on similar substituted benzoic acids show that a solvent's hydrogen bond acceptor propensity, often quantified by the Kamlet-Taft parameter β, is a critical factor. ucl.ac.uk

In solvents with a low β value (e.g., toluene, chloroform), which are poor hydrogen bond acceptors, the conformation of the benzoic acid derivative is primarily dictated by intramolecular forces and its tendency to interact with other solute molecules. ucl.ac.ukacs.org Conversely, in solvents with a high β value (e.g., dimethyl sulfoxide (B87167) (DMSO), methanol), the solvent molecules can compete effectively for the hydrogen-bonding sites on the solute. ucl.ac.uk Specifically, the carboxylic acid and hydroxyl groups of this compound are potent hydrogen bond donors. In a solvent like DMSO, the solvent's oxygen atoms will readily form hydrogen bonds with these groups. This solute-solvent interaction can disrupt the solute-solute interactions that might otherwise occur, thereby influencing the molecule's preferential conformation in solution. ucl.ac.uk

Molecular dynamics simulations can model these interactions explicitly, showing how solvent molecules arrange themselves around the solute and how this "solvation shell" affects the rotational freedom and orientation of the methoxycarbonyl and carboxylic acid functional groups relative to the benzene (B151609) ring. gu.se

| Solvent Property | Type of Solvent (Example) | Expected Effect on Molecular Conformation |

|---|---|---|

| Low Polarity / Poor H-Bond Acceptor (β < 0.3) | Toluene, Chloroform, Dichloromethane (B109758) | Favors intramolecular hydrogen bonding (if sterically possible) and solute-solute interactions (dimerization). Conformation is less influenced by direct solvent interaction. |

| High Polarity / Strong H-Bond Acceptor (β > 0.3) | DMSO, Acetone, Methanol (B129727), Water | Promotes strong solute-solvent hydrogen bonds. This can disrupt intramolecular H-bonds, leading to a more extended or "open" conformation and increased rotational freedom of functional groups. |

Self-Assembly Behavior and Supramolecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary forces driving self-assembly are hydrogen bonding and π–π stacking. Computational studies on related benzoic acid derivatives have provided a detailed picture of how these interactions lead to the formation of supramolecular structures. ucl.ac.uknih.gov

The most significant supramolecular interaction for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups. ucl.ac.ukacs.org This is a highly stable arrangement. Molecular dynamics simulations have shown that the formation of these hydrogen-bonded dimers is highly dependent on the solvent environment. ucl.ac.uk

In apolar solvents or those with low hydrogen bond acceptor propensity (e.g., toluene, chloroform), the carboxylic acid groups are not "screened" by solvent molecules, and the formation of hydrogen-bonded dimers is the dominant form of self-assembly. ucl.ac.ukacs.org However, in polar solvents that are strong hydrogen bond acceptors (e.g., DMSO, methanol, acetone), the solvent molecules interact directly with the carboxylic acid's hydrogen bond donor site. ucl.ac.uk This solute-solvent interaction effectively "screens" the carboxylic groups from each other, inhibiting the formation of hydrogen-bonded dimers. ucl.ac.ukacs.org

While hydrogen bonding is a primary driver, other interactions also contribute. The aromatic rings of the molecules can stack on top of each other through π–π interactions. Computational analyses indicate that even when hydrogen-bonded dimerization is suppressed by the solvent, self-association can still occur through these weaker stacking interactions. ucl.ac.uk The specific substituents on the benzene ring determine the propensity and geometry of such self-associates. acs.org

Furthermore, the presence of multiple functional groups (hydroxyl, carboxylic acid, and methoxycarbonyl) allows for more complex supramolecular structures, such as co-crystals. In a co-crystal of the related compound 4-hydroxy-3-methoxybenzoic acid with 4,4′-bipyridine, X-ray diffraction revealed a network of O—H···N and O—H···O hydrogen bonds that link the molecules into extended chains and sheets. researchgate.net Computational energy framework studies can quantify the energetic contributions of these different interactions, confirming their role in the stability of the resulting supramolecular assembly. nih.gov

| Interaction Type | Description | Favorable Conditions |

|---|---|---|

| Hydrogen-Bonded Dimer | Two molecules linked by a pair of O—H···O bonds between their carboxylic acid groups. | Apolar solvents or solvents with low hydrogen bond acceptor propensity (e.g., toluene, chloroform). ucl.ac.ukacs.org |

| Solute-Solvent Hydrogen Bonding | Molecule forms hydrogen bonds with surrounding solvent molecules. | Polar solvents with high hydrogen bond acceptor propensity (e.g., DMSO, methanol). ucl.ac.ukacs.org |

| π–π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Can occur in various solvents, may become the dominant self-association mode when H-bonding is inhibited by the solvent. ucl.ac.uk |

| Heteromolecular Hydrogen Bonding | Hydrogen bonds formed with a different type of molecule (a coformer) to create co-crystals or other assemblies. | Presence of suitable hydrogen bond donors/acceptors, as seen in co-crystal formation. researchgate.net |

Derivatives and Analogues of 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid: Synthesis and Reactivity

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 4-hydroxy-3-(methoxycarbonyl)benzoic acid is a prime site for derivatization to form esters and amides.

Esterification: The synthesis of ester derivatives can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com Alternatively, reaction with alkyl halides in the presence of a base like potassium carbonate can yield the corresponding esters. mdpi.com A process for the esterification of hydroxybenzoic acids using a halocarbon in the presence of a non-quaternizable tertiary amine has also been described. google.com

Amidation: Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. The acid chloride can be prepared by treating the starting material with thionyl chloride or oxalyl chloride. Subsequent reaction with a primary or secondary amine yields the desired amide. nih.gov Direct coupling of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is another effective method. rasayanjournal.co.in

Table 1: Examples of Ester and Amide Synthesis Reactions

| Derivative Type | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| Ester | This compound, Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 4-hydroxy-3-(methoxycarbonyl)benzoate |

| Ester | This compound, Benzyl bromide | K₂CO₃, Acetone, Reflux | Benzyl 4-hydroxy-3-(methoxycarbonyl)benzoate |

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for modification, allowing for the synthesis of ethers and esters.

Etherification: The Williamson ether synthesis is a widely used method for converting the phenolic hydroxyl group into an ether. This reaction involves deprotonation of the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form the phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. google.com For instance, reacting methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF yields the corresponding ether. mdpi.com

Esterification of the Phenolic Hydroxyl: The phenolic hydroxyl group can also be esterified by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction is typically faster and occurs under milder conditions than the esterification of the carboxylic acid.

Table 2: Examples of Phenolic Hydroxyl Group Modification Reactions

| Modification Type | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| Etherification | This compound, Methyl iodide | K₂CO₃, Acetone, Reflux | 4-Methoxy-3-(methoxycarbonyl)benzoic acid |

| Etherification | This compound, Ethyl bromide | NaH, THF | 4-Ethoxy-3-(methoxycarbonyl)benzoic acid |

| Esterification | This compound, Acetic anhydride | Pyridine, Room Temperature | 4-Acetoxy-3-(methoxycarbonyl)benzoic acid |

| Esterification | This compound, Benzoyl chloride | Triethylamine, CH₂Cl₂ | 4-(Benzoyloxy)-3-(methoxycarbonyl)benzoic acid |

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (hydroxyl, methoxycarbonyl, and carboxyl groups) will influence the position of the incoming electrophile. The strongly activating and ortho-, para-directing hydroxyl group will likely dominate the directing effects.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group is expected to be introduced at the position ortho to the hydroxyl group. For example, the nitration of 4-hydroxybenzoic acid with dilute nitric acid in the presence of sodium nitrite (B80452) introduces a nitro group at the 3-position. google.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst or in a suitable solvent. The halogen atom is also anticipated to substitute at the position ortho to the hydroxyl group. Decarboxylative halogenation is another potential route for introducing halogens onto the aromatic ring. acs.org

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring. For instance, the alkylation of 4-hydroxybenzoic acid with an alkylating agent like diisopropyl ether in the presence of an acid catalyst can lead to the introduction of isopropyl groups. google.com

Table 3: Examples of Aromatic Ring Substitution Reactions

| Reaction Type | Reactants | Reagents and Conditions | Major Product |

|---|---|---|---|

| Nitration | This compound | HNO₃, H₂SO₄ | 4-Hydroxy-3-(methoxycarbonyl)-5-nitrobenzoic acid |

| Bromination | This compound | Br₂, FeBr₃ | 5-Bromo-4-hydroxy-3-(methoxycarbonyl)benzoic acid |

| Alkylation | This compound, Isopropyl alcohol | H₂SO₄ | 4-Hydroxy-5-isopropyl-3-(methoxycarbonyl)benzoic acid |

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of derivatives of this compound is influenced by the nature and position of the functional groups.

The antioxidant activity of phenolic acids is strongly influenced by the presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring. nih.govresearchgate.net The ability to donate a hydrogen atom from the phenolic hydroxyl group is crucial for free radical scavenging. The presence of electron-donating groups, such as methoxy groups, can enhance this activity. nih.govresearchgate.net Conversely, the introduction of electron-withdrawing groups, like a nitro group, would be expected to decrease the antioxidant potential by making the phenolic proton more acidic and less easily donated.

The electronic properties of the substituents also affect the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further electrophilic substitution. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect.

The introduction of different ester and amide functionalities can significantly alter the lipophilicity and, consequently, the biological properties of the molecule. Structure-activity relationship studies of various hydroxybenzoic acid derivatives have shown that the nature of the ester group can influence their antimicrobial and antioxidant activities. researchgate.net

Applications of 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid in Advanced Materials Science

Utilization as a Monomer or Building Block in Polymer Chemistry

In polymer chemistry, 4-Hydroxy-3-(methoxycarbonyl)benzoic acid serves as a valuable monomer for the synthesis of aromatic polyesters. The presence of both a hydroxyl and a carboxylic acid group allows it to undergo self-polycondensation or co-polycondensation with other monomers to form high-performance polymers.

The primary route to incorporating this compound into a polymer backbone is through polycondensation reactions. Specifically, the hydroxyl (-OH) and carboxylic acid (-COOH) groups can react via esterification to form polyester chains. This process typically requires high temperatures and the removal of a small molecule byproduct, such as water, to drive the reaction toward high molecular weight polymers.

The polymerization can proceed through several pathways:

Self-polycondensation: In this process, molecules of this compound react with each other. The hydroxyl group of one molecule reacts with the carboxylic acid group of another, leading to the formation of a polyester. The methoxycarbonyl group (-COOCH₃) generally remains as a pendant group on the polymer backbone, offering a site for post-polymerization modification.

Co-polycondensation: this compound can be co-polymerized with other monomers, such as diols, diacids, or other hydroxy acids. This approach allows for the precise tuning of the resulting polymer's properties by varying the type and ratio of the co-monomers. For instance, co-polymerization with aliphatic diols can increase the flexibility of the resulting polyester, while incorporating other rigid aromatic monomers can enhance its thermal stability and mechanical strength.

A common strategy for achieving high molecular weight aromatic polyesters is the melt polycondensation of acetylated hydroxy acids. In this method, the hydroxyl group of this compound would first be acetylated. The subsequent polycondensation of the acetylated monomer with a suitable co-monomer proceeds with the elimination of acetic acid, which is more readily removed from the reaction mixture than water, thus facilitating the formation of long polymer chains.

The trifunctional nature of this compound is a key feature for the design of specialty polymers with tunable properties. The properties of the resulting polyesters can be tailored by several means:

Pendant Functional Group: The methoxycarbonyl group acts as a pendant functionality along the polymer chain. This group can be hydrolyzed to a carboxylic acid, providing sites for cross-linking or for grafting other molecules to modify the polymer's surface properties, solubility, or biocompatibility.

Copolymer Composition: By systematically varying the co-monomers in a co-polycondensation reaction, a wide range of properties can be achieved. For example, the incorporation of monomers with bulky side groups can disrupt chain packing and lead to amorphous polymers with lower melting points and increased solubility. Conversely, the use of linear, rigid co-monomers can promote the formation of semi-crystalline or liquid crystalline polymers with high thermal stability and anisotropic properties.

Liquid Crystalline Polymers (LCPs): Aromatic polyesters derived from hydroxybenzoic acids are known to form liquid crystalline phases. The rigid, rod-like nature of the polymer chains allows them to align in the melt, leading to materials with exceptional mechanical properties and dimensional stability. While specific studies on LCPs derived solely from this compound are not prevalent, its structural similarity to other LCP-forming monomers suggests its potential in this area. The methoxycarbonyl group would likely influence the mesophase behavior and transition temperatures.

Table 1: Potential Influence of this compound on Polymer Properties

| Property | Influence of Monomer Structure |

| Thermal Stability | The aromatic backbone contributes to high thermal stability. The pendant methoxycarbonyl group might slightly lower the decomposition temperature compared to unsubstituted aromatic polyesters. |

| Mechanical Strength | The rigidity of the aromatic rings leads to high strength and modulus. Co-polymerization can be used to modulate these properties. |

| Solubility | The pendant ester group may improve solubility in organic solvents compared to unsubstituted counterparts. Hydrolysis to the carboxylic acid would increase polarity and potentially water solubility. |

| Functionality | The methoxycarbonyl group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities. |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The versatile coordination chemistry of this compound makes it an excellent candidate for a ligand in the synthesis of these materials.

The design of the organic ligand is crucial in determining the structure and properties of the resulting MOF. This compound offers multiple coordination sites:

Carboxylate Group: The carboxylic acid can be deprotonated to form a carboxylate group (-COO⁻), which is a very common and effective binding group for a wide range of metal ions. It can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bidentate bridging, leading to the formation of diverse network topologies.

Hydroxyl Group: The phenolic hydroxyl group can also deprotonate and coordinate to metal ions, particularly to harder metal centers. Its participation in coordination can lead to more complex and robust framework structures.

Methoxycarbonyl Group: While the ester group is generally a weaker coordinator than carboxylates or phenolates, the carbonyl oxygen can potentially interact with metal centers, further influencing the coordination environment and the final structure.

The synthesis of MOFs using this ligand would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent. The choice of metal ion, solvent, temperature, and other reaction conditions can direct the self-assembly process towards a specific network architecture. The presence of the methoxycarbonyl group can also influence the solubility of the ligand and the nucleation and growth of the MOF crystals.

While direct structural reports for MOFs based on this compound are limited, studies on closely related ligands like vanillic acid (4-hydroxy-3-methoxybenzoic acid) provide valuable insights. For example, coordination polymers of vanillic acid with various metal ions have been synthesized and structurally characterized, revealing complex network structures.

Table 2: Examples of Coordination Polymers with Vanillic Acid Derivatives

| Metal Ion | Ligand | Dimensionality | Structural Features |

| Terbium(III) | 1,4-bis-(4-methoxycarbonyl-3-hydroxyphenoxycarbonyl)butane | 1D | Luminescent properties are observed due to energy transfer from the ligand to the metal ion. |

| Europium(III) | 1,4-bis-(4-methoxycarbonyl-3-hydroxyphenoxycarbonyl)butane | 1D | Shows potential for tuning luminescent properties in heteronuclear systems. |

| Cobalt(II) | 3-hydroxy-4-methoxybenzoic acid | 1D | Forms a linear-chain polymer with bridging water molecules. |

These examples demonstrate that the functional groups present in this compound are well-suited for constructing coordination polymers with interesting structural motifs and potential applications in areas such as luminescence and catalysis. The uncoordinated methoxycarbonyl group within the pores of a MOF could also be a site for post-synthetic modification, allowing for the tuning of the framework's properties.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, functional structures. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions. This compound is an excellent candidate for studies in this area due to its ability to form multiple, directional non-covalent interactions.

The key intermolecular interactions that can be exploited include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form robust dimers or catemers. The hydroxyl group is also a good hydrogen bond donor and acceptor. These groups can interact with each other or with other complementary functional groups on neighboring molecules to form extended networks.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions, which contribute to the stabilization of the crystal packing.

Other Weak Interactions: The methoxy (B1213986) and methoxycarbonyl groups can also participate in weaker C-H···O hydrogen bonds and other van der Waals interactions, which play a role in fine-tuning the crystal structure.

A notable example in the literature is the co-crystal structure of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with 4,4'-bipyridine. In this structure, the carboxylic acid of vanillic acid forms a strong O-H···N hydrogen bond with one of the nitrogen atoms of the 4,4'-bipyridine. The hydroxyl group of vanillic acid, in turn, forms a hydrogen bond with the other nitrogen atom of a neighboring 4,4'-bipyridine molecule. This creates a supramolecular chain, and these chains are further linked by other hydrogen bonding interactions, demonstrating the power of this molecule to form predictable and stable supramolecular assemblies.

Design of Self-Assembling Systems

The molecular architecture of this compound is intrinsically programmed for self-assembly. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, providing the primary driving force for the formation of ordered structures. The methoxycarbonyl group offers an additional site for weaker C–H···O interactions, which, although less energetic than conventional hydrogen bonds, play a crucial role in the fine-tuning of the supramolecular arrangement.

The design of self-assembling systems utilizing this molecule often relies on the predictable formation of hydrogen-bonded synthons. For instance, the carboxylic acid groups can form robust dimers through O–H···O hydrogen bonds, a common and highly stable motif in carboxylic acid-containing structures. This dimerization effectively creates a larger, more complex building unit, which can then assemble further through other non-covalent interactions.

Furthermore, the hydroxyl group can participate in hydrogen bonding with either the carboxylic acid or the methoxycarbonyl group of a neighboring molecule, leading to the formation of extended one-dimensional chains or two-dimensional sheets. The specific pattern of these interactions can be influenced by factors such as solvent choice and temperature during the assembly process, allowing for a degree of control over the final morphology of the material.

Recent research into analogous systems, such as those involving porphyrin-substituted benzoic acids, has highlighted the potential for chemical energy to drive molecular assembly. nih.gov While the starting material may exist in a disordered state, the introduction of a chemical fuel can trigger a reaction cycle that leads to a highly ordered, self-assembled structure. nih.gov This concept of "reaction-triggered self-assembly" could be applied to systems incorporating this compound to achieve complex, kinetically trapped, non-equilibrium structures with unique properties.

The role of derivatives of benzoic acid as precursors in the synthesis of more complex, functional self-assembling systems has also been demonstrated. For example, related methoxycarbonylbenzoic acid derivatives have been used as starting materials in the multi-step synthesis of light-responsive channel-forming molecules that self-assemble in lipid bilayers to transport protons and water. acs.org This underscores the utility of the core benzoic acid scaffold in constructing sophisticated, functional molecular systems.

Table 1: Functional Groups of this compound and Their Roles in Self-Assembly

| Functional Group | Potential Non-Covalent Interactions | Role in Self-Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Strong O–H···O Hydrogen Bonding | Formation of robust dimers and extended chains |

| Hydroxyl (-OH) | O–H···O Hydrogen Bonding | Inter- and intramolecular hydrogen bonding, linking building blocks |

| Methoxycarbonyl (-COOCH₃) | C–H···O Hydrogen Bonding, Dipole-Dipole Interactions | Fine-tuning of molecular packing and dimensionality |

Control of Solid-State Architectures via Non-Covalent Interactions

The precise control of solid-state architectures is paramount for the development of advanced materials with tailored optical, electronic, and mechanical properties. This compound offers a versatile platform for engineering crystal structures due to the variety of non-covalent interactions it can engage in. The judicious manipulation of these interactions allows for the construction of predictable and robust supramolecular networks.

Hydrogen bonding is the dominant force in directing the solid-state assembly of this molecule. The formation of the aforementioned carboxylic acid dimers is a primary organizational motif. Beyond this, the hydroxyl group can form hydrogen bonds to the carbonyl oxygen of either the carboxylic acid or the ester group, leading to a variety of possible packing arrangements. These interactions can result in the formation of infinite one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks.

The importance of these weaker interactions is evident in the crystal engineering of related small molecules. For instance, studies on the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, a structurally analogous compound, have revealed an extensive network of hydrogen bonds and π-stacking interactions that link the molecules into infinite stacked sheets. mdpi.comresearchgate.net In this particular structure, twelve distinct hydrogen bonding interactions and two π-stacking interactions were identified, demonstrating the complexity of the supramolecular assembly. mdpi.comresearchgate.net The interplay of classical O-H···O hydrogen bonds with weaker C-H···O and π-π interactions dictates the final solid-state architecture. mdpi.comresearchgate.net Similar principles of supramolecular organization can be expected to govern the crystal packing of this compound.

Table 2: Key Non-Covalent Interactions and Their Influence on Solid-State Architecture

| Interaction Type | Description | Impact on Crystal Packing |

|---|---|---|

| O–H···O Hydrogen Bond | Strong, directional interaction between hydroxyl and carbonyl/carboxyl groups. | Primary driver of supramolecular synthons (e.g., dimers, catemers). |

| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | Influences lamellar or herringbone packing, affects electronic properties. |

| C–H···O Hydrogen Bond | Weaker interaction between a carbon-bound hydrogen and an oxygen atom. | Provides additional stabilization and directs the relative orientation of molecules. |

By understanding and controlling these non-covalent interactions, it is possible to design materials based on this compound with specific crystalline forms (polymorphs) or to co-crystallize it with other molecules to create novel multi-component materials with synergistic properties. This level of control is essential for the development of next-generation materials for applications in areas such as nonlinear optics, ferroelectrics, and pharmaceutical formulation.

Biochemical and Enzymatic Research Applications of 4 Hydroxy 3 Methoxycarbonyl Benzoic Acid Excluding Clinical Studies

Use as a Biochemical Probe in Proteomics Research

There is currently no available scientific literature detailing the use of 4-Hydroxy-3-(methoxycarbonyl)benzoic acid as a biochemical probe in proteomics research. The application of small molecules as biochemical probes typically requires specific reactive groups or properties that allow for the labeling and identification of proteins or the study of protein-ligand interactions. While the structure of this compound contains functional groups that could potentially be modified for such purposes, no studies have been published to date that describe its development or application in this context.

Substrate Specificity in Enzymatic Biotransformations

Esterase and Carboxylase Enzyme Activity Studies

No specific studies on the interaction of this compound with esterase or carboxylase enzymes have been found in the scientific literature. Esterases are enzymes that catalyze the hydrolysis of esters. Given the methoxycarbonyl group in this compound, it is conceivable that certain esterases could potentially hydrolyze this ester bond to yield 4-hydroxyterephthalic acid and methanol (B129727). However, without experimental data, the substrate specificity of any particular esterase for this compound remains unknown.

Similarly, carboxylases are enzymes that catalyze the addition or removal of a carboxyl group. While some carboxylases act on aromatic substrates, there is no research available to indicate whether this compound can serve as a substrate or inhibitor for any known carboxylase.

Hydroxylase Enzyme Interactions

There is no published research on the interactions of hydroxylase enzymes with this compound. Hydroxylases are a class of enzymes that introduce a hydroxyl group into a substrate. Aromatic hydroxylases, in particular, are involved in the metabolism of many aromatic compounds. It is plausible that a hydroxylase could act on the aromatic ring of this compound, but the specific enzymes, reaction products, and kinetics of such a transformation have not been investigated.

Investigation of Metabolic Pathways in Non-Human Biological Systems

Microbial Degradation and Biotransformation

Scientific literature lacks specific studies on the microbial degradation or biotransformation of this compound. Microorganisms possess a vast array of metabolic pathways for the degradation of aromatic compounds, often involving initial steps catalyzed by oxygenases and subsequent ring cleavage. While microbes are known to degrade a wide variety of benzoic acid derivatives, the specific pathways and microorganisms involved in the metabolism of this compound have not been elucidated.

Plant Metabolite Studies

There is no available research identifying this compound as a natural plant metabolite or investigating its metabolism in plant systems. Plants synthesize a diverse range of phenolic compounds, including various benzoic acid derivatives, which play roles in processes such as defense, signaling, and structural support. However, the presence and metabolic fate of this compound in plants have not been reported.

Development of Analytical Methods for Biological Matrices (Non-Human)

The quantification of this compound in non-human biological matrices is crucial for a wide range of biochemical and enzymatic research applications. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for structurally similar compounds, such as other benzoic acid and phenolic acid derivatives, provide a robust framework for the development of sensitive and specific assays. These methods are essential for pharmacokinetic studies, metabolism research, and for understanding the distribution of the compound in various tissues and fluids in preclinical animal models.

The primary analytical methodologies suitable for the determination of this compound in matrices like plasma, serum, urine, and various tissue homogenates are high-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Sample Preparation:

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. Common techniques employed for phenolic and benzoic acids in biological samples include:

Protein Precipitation (PPT): This is a straightforward method for plasma and serum samples, where a solvent like acetonitrile (B52724) or methanol is added to precipitate proteins. The supernatant containing the analyte can then be directly injected or further processed. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a versatile technique that separates compounds based on their differential solubilities in two immiscible liquid phases. For acidic compounds like this compound, acidification of the aqueous sample to suppress ionization is followed by extraction with an organic solvent such as ethyl acetate or diethyl ether. nih.govspringernature.com

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup and concentration of the analyte. Various sorbents can be used, with reversed-phase (e.g., C18) or ion-exchange cartridges being common choices for phenolic acids.

Chromatographic and Detection Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a widely used technique for the separation of phenolic compounds. A C18 column is typically employed with a mobile phase consisting of an aqueous component (often acidified with formic or acetic acid to ensure the analyte is in its protonated form) and an organic modifier like acetonitrile or methanol. nih.gov Detection can be achieved using a UV detector, but for higher selectivity and sensitivity, coupling with mass spectrometry is preferred.